Introduction: A Versatile Scaffold in Modern Chemistry
Introduction: A Versatile Scaffold in Modern Chemistry
An In-Depth Technical Guide to (1,3-Benzodioxol-5-yloxy)acetic acid: Properties, Synthesis, and Core Applications
(1,3-Benzodioxol-5-yloxy)acetic acid, also known as 3,4-methylenedioxyphenoxyacetic acid, is a key organic intermediate that has garnered significant interest in the fields of medicinal chemistry and agrochemical research. Its structure is characterized by a 1,3-benzodioxole (or methylenedioxyphenyl) core linked to an acetic acid moiety via an ether bond. This arrangement provides two distinct points for chemical modification: the reactive carboxylic acid group, which is amenable to esterification and amidation, and the aromatic ring system, which can undergo further functionalization.
The 1,3-benzodioxole motif is a well-established pharmacophore found in numerous naturally occurring and synthetic bioactive molecules. This inherent bioactivity makes (1,3-Benzodioxol-5-yloxy)acetic acid a valuable starting material and building block for the synthesis of complex molecular architectures with potential therapeutic or agricultural applications.[1] This guide provides a comprehensive overview of its fundamental properties, a detailed synthesis protocol, analytical characterization, and a discussion of its primary applications for researchers and drug development professionals.
| Identifier | Value |
| IUPAC Name | (1,3-Benzodioxol-5-yloxy)acetic acid |
| Synonyms | 2-(1,3-Benzodioxol-5-yloxy)acetic acid, 3,4-Methylenedioxyphenoxyacetic acid, (Benzo[2][3]dioxol-5-yloxy)-acetic acid[4][5] |
| CAS Number | 106690-33-9[2][5] |
| Molecular Formula | C₉H₈O₅[2][5] |
| Molecular Weight | 196.16 g/mol [2][5] |
| Appearance | Solid[1][2] |
PART 1: Physicochemical Characteristics
While extensive experimental data for this specific compound is not widely available in peer-reviewed literature, its core physicochemical properties can be summarized from supplier data and computational predictions. It is crucial for researchers to verify these properties with a certificate of analysis for any specific batch.
Table 1: Summary of Physicochemical Properties
| Property | Value/Description | Source |
| Physical Form | Solid | [1][2] |
| Purity | Typically supplied at ≥95% or ≥98% | [1][2][5] |
| LogP (calculated) | 0.8787 - 0.99 | [2][5] |
| Topological Polar Surface Area (TPSA) | 64.99 Ų | [5] |
| Rotatable Bonds | 3 | [2][5] |
| Hydrogen Bond Donors | 1 | [5] |
| Hydrogen Bond Acceptors | 4 | [5] |
| Melting Point | Not widely reported. Note: The structural isomer (1,3-Benzodioxol-5-yl)acetic acid (CAS 2861-28-1) has a reported melting point of 125-129 °C.[6] This value should not be used for the title compound but serves as a contextual reference. | |
| Solubility | Not widely reported. Expected to be soluble in polar organic solvents like DMF, DMSO, and alcohols. |
PART 2: Synthesis and Manufacturing
The primary and most efficient route for synthesizing (1,3-Benzodioxol-5-yloxy)acetic acid is via the Williamson ether synthesis, starting from the readily available natural product Sesamol (1,3-Benzodioxol-5-ol). This method offers a straightforward and high-yielding pathway to the target molecule.
Causality of Experimental Design
The chosen protocol is a classic nucleophilic substitution reaction. Sesamol, a phenol, is weakly acidic. The addition of a moderately strong base, such as anhydrous potassium carbonate (K₂CO₃), is sufficient to deprotonate the phenolic hydroxyl group, forming a potent nucleophile (the phenoxide). This phenoxide then attacks the electrophilic carbon of an ethyl haloacetate (e.g., ethyl chloroacetate or bromoacetate). The halo- group is an excellent leaving group, facilitating the formation of the ether linkage. Dimethylformamide (DMF) is selected as the solvent due to its polar aprotic nature, which effectively solvates the potassium cation without interfering with the nucleophilicity of the phenoxide, thereby accelerating the reaction rate. The final step is a standard base-catalyzed hydrolysis of the intermediate ester to yield the desired carboxylic acid.
Detailed Experimental Protocol: Synthesis from Sesamol
Step 1: Williamson Ether Synthesis of Ethyl (1,3-Benzodioxol-5-yloxy)acetate
-
To a magnetically stirred solution of Sesamol (1.0 eq) in anhydrous Dimethylformamide (DMF, ~5-10 mL per gram of sesamol), add anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq).
-
Stir the resulting suspension at room temperature for 30 minutes to facilitate the formation of the potassium sesamoxide salt.
-
Add Ethyl Chloroacetate (or Ethyl Bromoacetate) (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 8-12 hours.[1] Reaction progress should be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as Ethyl Acetate/Hexane (e.g., 30:70 v/v).
-
Upon completion, pour the reaction mixture into ice-cold water. This will precipitate the crude product and dissolve the inorganic salts.
-
Collect the solid product by vacuum filtration and wash thoroughly with water to remove residual DMF and salts.
-
Dry the crude ethyl ester product. It can be further purified by recrystallization from ethanol if necessary.
Step 2: Hydrolysis to (1,3-Benzodioxol-5-yloxy)acetic acid
-
Suspend the crude ethyl ester from Step 1 in a mixture of ethanol and water (e.g., 1:1 v/v).
-
Add Sodium Hydroxide (NaOH, 2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours, or until TLC indicates the complete disappearance of the starting ester.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or ethyl acetate to remove any unreacted starting material or non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the dropwise addition of concentrated Hydrochloric Acid (HCl).
-
The final product, (1,3-Benzodioxol-5-yloxy)acetic acid, will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield the pure product.
Caption: Synthesis workflow for (1,3-Benzodioxol-5-yloxy)acetic acid.
PART 3: Analytical and Spectroscopic Characterization
Definitive, published spectra for (1,3-Benzodioxol-5-yloxy)acetic acid are not readily accessible. However, based on its chemical structure and data from analogous compounds, a detailed prediction of its spectral characteristics can be made. This serves as an authoritative guide for researchers verifying the identity and purity of their synthesized material.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic, dioxole, methylene ether, and carboxylic acid protons.
Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃, ~400 MHz)
| Protons | Predicted δ (ppm) | Multiplicity | Integration | Notes |
| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Broad Singlet | 1H | Chemical shift is concentration and solvent dependent. Disappears upon D₂O exchange. |
| Aromatic (Ar-H) | 6.75 - 6.85 | Doublet | 1H | Proton adjacent to the ether linkage. |
| Aromatic (Ar-H) | 6.60 - 6.70 | Doublet of Doublets | 1H | Proton between the other two aromatic protons. |
| Aromatic (Ar-H) | 6.45 - 6.55 | Doublet | 1H | Proton meta to the ether linkage. |
| Dioxole (-O-CH₂-O-) | ~5.95 | Singlet | 2H | Characteristic signal for the methylenedioxy bridge. Based on data for 1,3-Benzodioxole.[7] |
| Methylene Ether (-O-CH₂-) | ~4.65 | Singlet | 2H | Methylene group adjacent to the ether oxygen and carbonyl group. |
¹³C NMR Spectroscopy
The carbon NMR spectrum will confirm the presence of 9 unique carbon environments, including the key carbonyl and dioxole carbons.
Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, ~100 MHz)
| Carbon | Predicted δ (ppm) | Notes |
| Carbonyl (-C =O) | 170 - 175 | Typical range for a carboxylic acid.[8] |
| Aromatic (Ar C -O) | 150 - 155 | Quaternary carbon attached to the ether oxygen. |
| Aromatic (Ar C -O) | 148 - 152 | Quaternary carbon of the benzodioxole ring. |
| Aromatic (Ar C -O) | 141 - 145 | Quaternary carbon of the benzodioxole ring. |
| Aromatic (Ar-CH) | 108 - 115 | Aromatic methine carbons. |
| Aromatic (Ar-CH) | 105 - 108 | Aromatic methine carbons. |
| Dioxole (-O-C H₂-O-) | ~101 | Characteristic signal for the methylenedioxy bridge carbon. |
| Aromatic (Ar-CH) | 98 - 102 | Aromatic methine carbons. |
| Methylene Ether (-O-C H₂-) | 65 - 70 | Methylene carbon of the ether linkage. |
Infrared (IR) Spectroscopy
The IR spectrum provides a definitive fingerprint for the key functional groups present in the molecule.
Table 4: Predicted Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Appearance | Notes |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Very Broad | The broadness is due to extensive hydrogen bonding.[9] |
| C-H Stretch (Aromatic) | 3000 - 3100 | Sharp, Medium | |
| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp | Characteristic carbonyl absorption. |
| C=C Stretch (Aromatic) | 1580 - 1610, 1470 - 1500 | Medium to Strong | Multiple bands are expected for the aromatic ring. |
| C-O Stretch (Aryl Ether) | 1200 - 1250 | Strong | Asymmetric C-O-C stretch. |
| C-O Stretch (Alkyl Ether) | 1030 - 1100 | Strong | Symmetric C-O-C stretch. |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) would be expected to show a clear molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): The primary peak would be observed at m/z = 196, corresponding to the molecular weight of the compound [C₉H₈O₅]⁺.
-
Key Fragments:
-
m/z = 138: Loss of the carboxymethyl group (-CH₂COOH, 58 Da), corresponding to the stable sesamol fragment. The mass spectrum of sesamol shows a strong parent peak at m/z 138.[10]
-
m/z = 151: Loss of the carboxyl group (-COOH, 45 Da).
-
m/z = 45: A fragment corresponding to the carboxyl group [COOH]⁺.
-
PART 4: Core Applications in Drug Development
The primary value of (1,3-Benzodioxol-5-yloxy)acetic acid lies in its role as a sophisticated building block for compounds targeting complex biological pathways. Its most notable recent application is as a precursor for novel activators of the NRF2/HO-1 signaling pathway.
Hepatoprotection via NRF2/HO-1 Pathway Activation
Drug-induced liver injury (DILI) is a major pharmacological challenge, often mediated by oxidative stress.[3][11] The NRF2 (Nuclear factor erythroid 2-related factor 2) pathway is the master regulator of the cellular antioxidant response.[3]
-
Mechanism of Action: Under normal conditions, NRF2 is kept inactive in the cytoplasm by binding to its repressor, KEAP1. When cells are exposed to oxidative stress, NRF2 is released from KEAP1, translocates to the nucleus, and activates the transcription of a suite of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1).[3]
-
Therapeutic Strategy: Activating this pathway is a promising strategy for protecting cells from oxidative damage. Researchers have used (1,3-Benzodioxol-5-yloxy)acetic acid as a scaffold to synthesize derivatives designed to enhance NRF2 activation.[3] In one key study, a derivative synthesized from this acid, referred to as SMD, was shown to provide significant protection against paracetamol-induced liver toxicity in both in vitro and in vivo models.[2][3] This derivative demonstrated superior activity compared to its parent compound, sesamol, highlighting the value of the acetic acid ether modification for optimizing biological activity.[3]
Caption: Role of derivatives in the NRF2/HO-1 hepatoprotective pathway.
Scaffold for General Synthesis
Beyond specific pathway targeting, the dual functionality of (1,3-Benzodioxol-5-yloxy)acetic acid makes it a versatile intermediate. Patent literature indicates its use in the synthesis of complex piperidine derivatives, including compounds related to Paroxetine, a selective serotonin reuptake inhibitor (SSRI).[12] This demonstrates its utility in building diverse molecular libraries for high-throughput screening and structure-activity relationship (SAR) studies.[1]
PART 5: Safety and Handling
(1,3-Benzodioxol-5-yloxy)acetic acid is classified as an irritant and requires careful handling in a laboratory setting.
-
Hazard Classification: Irritant.[1] May cause skin and serious eye irritation.
-
Personal Protective Equipment (PPE): Researchers should always use appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[5]
This product is intended for Research Use Only and is not approved for human or veterinary applications.[1] Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.
References
-
Mili, A., Birangal, S., Nandakumar, K., & Lobo, R. (2025). Computational design, synthesis, in vitro and in vivo evaluation of a 3,4-methylenedioxyphenol (sesamol) derivative as an NRF2/HO-1 pathway activator for protection against drug-induced liver injury. Molecular Diversity. Available from: [Link]
-
Mili, A., Birangal, S., Nandakumar, K., & Lobo, R. (2023). A computational study to identify Sesamol derivatives as NRF2 activator for protection against drug-induced liver injury (DILI). Molecular Diversity, 28(3), 1709-1731. Available from: [Link]
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Chemsrc. 1,3-Benzodioxol-5-ylacetic acid | CAS#:2861-28-1. Available from: [Link]
-
Indian Patent Office. (2009). A PROCESS FOR PREPARATION OF RACEMIC OR OPTICALLY ACTIVE 3-[(1,3-BENZODIOXOL-5-YLOXY)METHYL]-4-(4-FLUOROPHENYL)-1-METHYLPIPERIDINE. Indian Patent 227488. Available from: [Link]
-
NIST. 1,3-Benzodioxole-5-carboxylic acid - Mass spectrum (electron ionization). Available from: [Link]
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NIST. 1,3-Benzodioxole-5-carboxylic acid - IR Spectrum. Available from: [Link]
-
NIST. 1,3-Benzodioxol-5-ol - Mass spectrum (electron ionization). Available from: [Link]
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